![molecular formula C9H7F2NO6S B11787513 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid is a complex organic compound characterized by the presence of a difluorobenzo dioxole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with sulfonamide under controlled conditions to introduce the sulfonamido group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The process is typically scaled up from laboratory conditions to industrial scale, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides are known to be effective.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, modulating their activity. The difluorobenzo dioxole ring system may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid: This compound shares the difluorobenzo dioxole ring system but has a carboxylic acid group instead of a sulfonamido group.
2,2-Difluorobenzo[d][1,3]dioxole-5-boronic acid: Similar in structure but contains a boronic acid group, which imparts different reactivity and applications.
Uniqueness
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid is unique due to the presence of both the sulfonamido and acetic acid groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7F2NO6S |
|---|---|
Poids moléculaire |
295.22 g/mol |
Nom IUPAC |
2-[(2,2-difluoro-1,3-benzodioxol-5-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C9H7F2NO6S/c10-9(11)17-6-2-1-5(3-7(6)18-9)19(15,16)12-4-8(13)14/h1-3,12H,4H2,(H,13,14) |
Clé InChI |
XWURUDWFROBDGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)
![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)
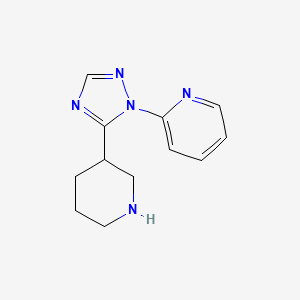
![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)
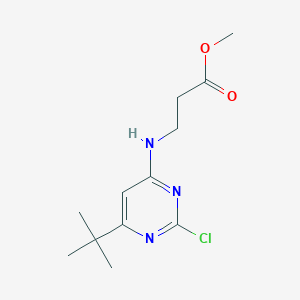

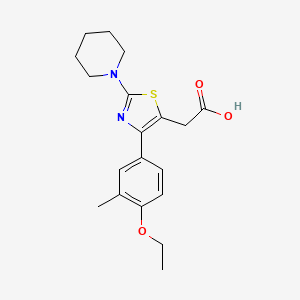


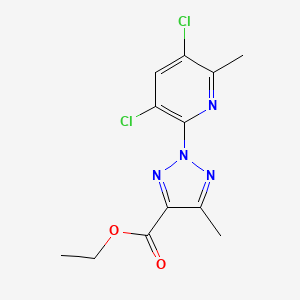
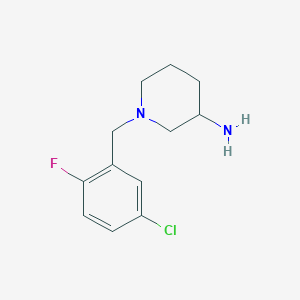

![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)

